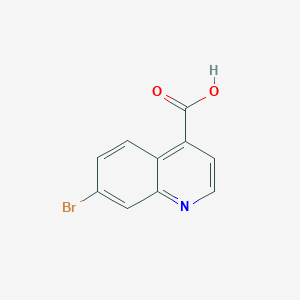

7-Bromoquinoline-4-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFXOUMGHUOZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594218 | |

| Record name | 7-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-04-8 | |

| Record name | 7-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoquinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of 7-Bromoquinoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, synthesis protocols, and potential biological significance, supported by experimental workflows and conceptual pathway diagrams.

Physicochemical Properties of this compound

This compound is an organic compound frequently utilized in chemical synthesis.[1] Its core structure is a quinoline (B57606) ring, a bicyclic aromatic heterocycle, substituted with a bromine atom at the 7th position and a carboxylic acid group at the 4th position. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H6BrNO2 | [1][2] |

| Molecular Weight | 252.06 g/mol | [2] |

| Monoisotopic Mass | 250.95819 Da | [3] |

| CAS Number | 31009-04-8 | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC2=C(C=C1Br)C=CN=C2C(=O)O | [5] |

| InChIKey | ZIFXOUMGHUOZED-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.5 | [3] |

Synthesis Protocols

The synthesis of quinoline-4-carboxylic acids is classically achieved through reactions such as the Doebner and Pfitzinger reactions.[6] The Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base, is a common route.[7]

Pfitzinger Reaction for this compound

A plausible synthesis for this compound involves the reaction of 6-bromoisatin (B21408) with pyruvic acid in a basic medium. A specific protocol is outlined in a patent for the synthesis of a related compound, which can be adapted for this purpose.[2]

Materials and Reagents:

-

6-Bromoisatin

-

Pyruvic acid

-

15% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Experimental Procedure:

-

Reaction Setup: A mixture of 6-bromoisatin, 15% NaOH solution, and pyruvic acid is prepared in a suitable reaction vessel.[2]

-

Heating: The mixture is heated to 100 °C for a period of 3 hours.[2] This step facilitates the initial condensation and formation of 7-bromoquinoline-2,4-dicarboxylic acid.[2]

-

Decarboxylation: After the initial reaction, nitrobenzene is added to the mixture, which then undergoes a decarboxylation step to yield this compound.[2]

-

Workup and Isolation:

Reaction Mechanism: The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (or its derivative), opening the ring to form a keto-acid intermediate.[8] This intermediate then condenses with the carbonyl group of pyruvic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring structure.[8]

Caption: Pfitzinger reaction for the synthesis of this compound.

Biological Context and Potential Mechanisms of Action

While specific signaling pathways for this compound are not extensively documented, the broader class of quinoline-4-carboxylic acids has been evaluated for various biological activities. These include antimicrobial, antifungal, antiproliferative, and anti-inflammatory properties.[9][10]

One of the notable mechanisms of action for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH).[11][12] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation.[12] Inhibition of this enzyme leads to pyrimidine depletion, which can halt the cell cycle, particularly in rapidly dividing cells like cancer cells.[12] The carboxylic acid moiety of these compounds is often crucial for their activity, as it can form important interactions, such as a salt bridge, within the enzyme's active site.[12]

Given this precedent, a hypothetical mechanism of action for this compound could involve the inhibition of DHODH, thereby disrupting pyrimidine synthesis and impacting cell proliferation. This makes it a compound of interest for further investigation in oncology and immunology.

Caption: Conceptual diagram of DHODH inhibition by this compound.

Experimental Workflow: Synthesis to Characterization

The overall process for producing and verifying this compound for research purposes follows a standard chemistry workflow. This involves synthesis, purification, and subsequent characterization to confirm the identity and purity of the compound.

Caption: General experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 7-Bromoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 7-Bromoquinoline-4-carboxylic acid, a key building block in synthetic and medicinal chemistry. This document synthesizes available data to facilitate its use in research and development, with a focus on quantitative data, experimental protocols, and structural information.

Core Physical Properties

This compound is a heterocyclic compound with the molecular formula C10H6BrNO2. Its structure, featuring a quinoline (B57606) core substituted with a bromine atom and a carboxylic acid group, dictates its chemical reactivity and physical characteristics. While extensive experimental data for this specific compound is not widely published, a combination of data from suppliers, computational predictions, and information on analogous compounds allows for a detailed characterization.

| Property | Value | Source |

| Molecular Formula | C10H6BrNO2 | Multiple Sources[1][2] |

| Molecular Weight | 252.07 g/mol | Multiple Sources[3][4] |

| IUPAC Name | This compound | AChemBlock[3] |

| CAS Number | 31009-04-8 | AChemBlock[3] |

| Appearance | White to yellow powder or crystals (Predicted) | Sigma-Aldrich |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Soluble in DMSO and DMF (based on related compounds). Sparingly soluble in water and ethanol (B145695) (predicted). | General knowledge |

| pKa | Not experimentally determined in available literature. | |

| Predicted XlogP | 2.5 | PubChem[1][5] |

Structural and Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the quinoline ring system are expected in the aromatic region (typically δ 7.0-9.0 ppm). The bromine substituent will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Carboxylic Acid Proton: A broad singlet characteristic of a carboxylic acid proton is anticipated, typically downfield (δ 10-13 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 160-180 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will show a characteristic shift.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, standard methodologies for organic compounds can be applied.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.

Caption: A general workflow for the qualitative determination of solubility.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for the closely related compound, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, provide guidance. It is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Logical Relationship of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in chemical and biological systems.

Caption: Interrelationship of the physical properties of this compound.

References

- 1. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Bromoquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-bromoquinoline-4-carboxylic acid, a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted mass spectrometry data and expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on its chemical structure and data from analogous compounds. This guide also outlines standardized experimental protocols for acquiring such spectroscopic data.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 31009-04-8

-

Molecular Formula: C₁₀H₆BrNO₂

-

Molecular Weight: 252.07 g/mol

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the identification and confirmation of the compound in complex mixtures.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 251.96547 |

| [M+Na]⁺ | 273.94741 |

| [M-H]⁻ | 249.95091 |

| [M+NH₄]⁺ | 268.99201 |

| [M+K]⁺ | 289.92135 |

| [M]⁺ | 250.95764 |

| [M]⁻ | 250.95874 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the acidic proton of the carboxylic acid group.

Expected Chemical Shifts (δ) in ppm:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H2 | 8.8 - 9.0 | d |

| H3 | 7.5 - 7.7 | d |

| H5 | 8.1 - 8.3 | d |

| H6 | 7.6 - 7.8 | dd |

| H8 | 8.4 - 8.6 | d |

| COOH | 12.0 - 14.0 | br s |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the concentration of the sample.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Expected Chemical Shifts (δ) in ppm:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 145 - 147 |

| C4a | 148 - 150 |

| C5 | 128 - 130 |

| C6 | 130 - 132 |

| C7 | 120 - 122 |

| C8 | 135 - 137 |

| C8a | 125 - 127 |

| COOH | 165 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1500-1600 | Medium-Strong |

| C-O (Carboxylic acid) | 1210-1320 | Strong |

| C-Br | 500-600 | Medium |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion peak and other characteristic fragment ions.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 7-Bromoquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive guide to the synthesis of 7-Bromoquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. While the direct synthesis from 6-bromoisatin (B21408) via the Pfitzinger reaction is a theoretically plausible route, a thorough review of published literature did not yield a detailed, reproducible experimental protocol. Therefore, this guide presents a well-documented and robust alternative: the Doebner reaction, utilizing 3-bromoaniline (B18343), pyruvic acid, and benzaldehyde (B42025) as starting materials. This method offers a reliable pathway to the target molecule, supported by clear experimental procedures and characterization data. This guide includes a detailed experimental protocol, tabulated quantitative data for key reaction parameters and product specifications, and a visual representation of the experimental workflow to aid in laboratory implementation.

Introduction

Quinoline-4-carboxylic acids are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antibacterial, antiviral, and antitumor properties. The specific analogue, this compound, serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. The strategic placement of the bromine atom at the 7-position offers a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies.

The synthesis of quinoline-4-carboxylic acids can be achieved through several named reactions, most notably the Pfitzinger and Doebner reactions. The Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base. While this approach was initially considered for the synthesis from 6-bromoisatin, a lack of specific and detailed experimental protocols in the available scientific literature necessitated the exploration of a more established and reproducible method.

This guide focuses on the Doebner reaction, a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid. This reaction provides a direct and efficient route to substituted quinoline-4-carboxylic acids. The selection of 3-bromoaniline as the starting material directs the cyclization to yield the desired 7-bromo substituted product.

Synthetic Pathway: The Doebner Reaction

The Doebner reaction provides a convergent and reliable method for the synthesis of 2-substituted quinoline-4-carboxylic acids. The reaction proceeds via the condensation of an aromatic amine (3-bromoaniline), an aldehyde (benzaldehyde), and pyruvic acid.

The proposed reaction mechanism is believed to initiate with the formation of a Schiff base from the reaction of 3-bromoaniline and benzaldehyde. Concurrently, pyruvic acid can undergo an aldol-type condensation with benzaldehyde. The Schiff base then reacts with the enolate of pyruvic acid, or the adduct from the aldol (B89426) condensation, in a Michael-type addition. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and oxidation, leads to the formation of the aromatic quinoline (B57606) ring system. The use of 3-bromoaniline as the aniline component directs the cyclization to favor the formation of the 7-bromo-substituted quinoline.

Caption: Logical relationship of the Doebner reaction for the synthesis of 7-Bromo-2-phenylquinoline-4-carboxylic acid.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of 7-Bromo-2-phenylquinoline-4-carboxylic acid via the Doebner reaction.

Materials:

-

3-Bromoaniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol (B145695) (95%)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Activated Charcoal

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

-

pH meter or pH paper

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromoaniline (1.0 equivalent), benzaldehyde (1.0 equivalent), and pyruvic acid (1.1 equivalents) in ethanol (95%).

-

Reaction Initiation: Slowly add concentrated hydrochloric acid catalyst to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of the crude product should form.

-

Isolation: Isolate the crude product by vacuum filtration and wash with cold ethanol.

-

Purification:

-

Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Treat the solution with activated charcoal to decolorize, and then filter.

-

Acidify the filtrate with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the purified 7-Bromo-2-phenylquinoline-4-carboxylic acid.

-

Collect the purified product by vacuum filtration, wash with distilled water, and dry under vacuum.

-

-

Characterization: Determine the melting point of the purified product and characterize its structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

An In-depth Technical Guide on 7-Bromoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinoline-4-carboxylic acid is a halogenated derivative of the quinoline (B57606) carboxylic acid scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on data relevant to researchers in drug discovery and development. While specific experimental data for this particular analog is limited in publicly available literature, this guide consolidates the existing information and provides context based on the activities of structurally related quinoline derivatives.

Chemical Properties and Data

This compound is an organic compound characterized by a quinoline ring system substituted with a bromine atom at the 7-position and a carboxylic acid group at the 4-position.[1][2][3][4][5] Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][4][5] |

| Molecular Weight | 252.07 g/mol | [5] |

| CAS Number | 31009-04-8 | [5] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN=C2)C(=O)O | [2] |

| Physical Description | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

Proposed Synthesis Workflow (Doebner Reaction)

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, 3-bromoaniline (B18343) would be the appropriate starting aniline.

General Experimental Protocol Considerations

-

Reactants: 3-Bromoaniline, a suitable aldehyde (e.g., formaldehyde (B43269) or a precursor), and pyruvic acid.

-

Solvent: Typically a protic solvent like ethanol.

-

Catalyst: Often carried out under acidic conditions.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours.

-

Work-up: The product is usually isolated by filtration after cooling the reaction mixture and can be purified by recrystallization.

It is important to note that reaction conditions, such as temperature, reaction time, and the choice of aldehyde and catalyst, would need to be optimized to achieve a good yield of the desired product.

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the broader class of quinoline carboxylic acid derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. This suggests that the 7-bromo analog could be a valuable scaffold for the development of new therapeutic agents.

Potential as an Anti-inflammatory Agent

Substituted quinoline carboxylic acids have demonstrated anti-inflammatory properties. The proposed mechanism for some of these compounds involves the downregulation of T-cell function, distinguishing them from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase enzymes.

Potential as an Anticancer Agent

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various enzymes involved in cancer progression, such as dihydroorotate (B8406146) dehydrogenase (DHODH).[8] Inhibition of DHODH can lead to pyrimidine (B1678525) depletion and cell cycle arrest. The general structure of this compound makes it a candidate for investigation as a potential enzyme inhibitor in cancer-related pathways.

Potential as an Antimicrobial Agent

The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs. While no specific antimicrobial data for this compound was found, related compounds have shown activity against various bacterial and fungal strains. The presence of the bromine atom could potentially enhance its antimicrobial properties.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of standard in vitro assays would be required. The following are examples of relevant experimental protocols.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effect of the compound on various cell lines.

-

Methodology:

-

Plate cells (e.g., cancer cell lines and normal cell lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

Anti-inflammatory Activity Assay

-

Objective: To evaluate the anti-inflammatory potential of the compound.

-

Methodology (LPS-induced nitric oxide production in RAW 264.7 macrophages):

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours of incubation, measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.

-

A reduction in NO production compared to the LPS-only control would indicate anti-inflammatory activity.

-

Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

-

Methodology (Broth Microdilution Method):

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate under appropriate conditions (temperature and time).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Conclusion

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. Based on the known biological activities of the quinoline carboxylic acid scaffold, this compound warrants exploration for its anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of this compound can likely be achieved through established methods such as the Doebner reaction. Future research should focus on the detailed biological evaluation of this compound using the experimental protocols outlined in this guide to elucidate its specific mechanisms of action and potential therapeutic applications. The generation of robust quantitative data will be crucial for advancing the understanding of this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C10H6BrNO2 | CID 18475615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. revues.imist.ma [revues.imist.ma]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoline Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] Among the various derivatives, quinoline carboxylic acids have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This technical guide provides an in-depth exploration of the biological activities of quinoline carboxylic acids, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through multiple mechanisms.[2][3] These mechanisms primarily include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[2][4]

Mechanism of Action: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

A primary and well-documented mechanism of the anticancer activity of quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][5] Rapidly proliferating cancer cells have a high demand for nucleotides, making them particularly vulnerable to the inhibition of this pathway.[1] By inhibiting DHODH, quinoline carboxylic acids deplete the intracellular pyrimidine pool, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of tumor growth.[1]

Brequinar, a notable example of a quinoline carboxylic acid derivative, is a potent inhibitor of DHODH.[6] Structure-activity relationship (SAR) studies have identified three critical regions for the inhibitory activity of quinoline carboxylic acid analogs against DHODH: a bulky hydrophobic substituent at the C(2) position, a carboxylic acid group at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring.[6]

Other Anticancer Mechanisms

Beyond DHODH inhibition, quinoline carboxylic acids exert their anticancer effects through various other mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition : Some quinoline derivatives can intercalate into DNA, interfering with DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[4][7] They can also target topoisomerase enzymes, which are crucial for managing DNA topology during replication.[4]

-

Tubulin Polymerization Inhibition : Certain indole-quinoline hybrids have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[4]

-

Kinase Inhibition : Quinoline derivatives have been reported to inhibit various kinases involved in cancer cell signaling pathways. For example, some derivatives act as Pim-1 kinase inhibitors, a serine/threonine kinase that controls apoptosis and cellular metabolism and is often upregulated in human malignancies.[4] Others have shown inhibitory activity against protein kinase CK2.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | 82.9% reduction in cellular growth | [7] |

| Indole quinoline hybrid (1) | K562 (Leukemia) | 5-11 | [4] |

| Indole quinoline hybrid (2) | K562 (Leukemia) | 5-11 | [4] |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |

| Quinoline-4-carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |

| Quinoline-3-carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |

| Kynurenic acid (hydrate) | MCF7 (Breast) | Significant cytotoxicity | [9][10] |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant cytotoxicity | [9][10] |

| 2,4-disubstituted quinoline-3-carboxylic acid (2f) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [11] |

| 2,4-disubstituted quinoline-3-carboxylic acid (2l) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [11] |

Antimicrobial Activity

Quinoline carboxylic acids, particularly the fluoroquinolones, are well-established antibacterial agents. Their antimicrobial spectrum also extends to antifungal and antiprotozoal activities.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of replication. By forming a stable complex with the enzyme-DNA intermediate, quinoline carboxylic acids trap the gyrase, leading to a cessation of DNA replication and ultimately bacterial cell death.[1]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected quinoline carboxylic acid derivatives against various microorganisms, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or inhibition zone in mm.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| [2,3′-Biquinoline]-4-carboxylic acid analog (4) | E. coli | - | 13.7 ± 0.58 | [12] |

| [2,3′-Biquinoline]-4-carboxylic acid analog (9) | E. coli | - | 16.0 ± 1.7 | [12] |

| [2,3′-Biquinoline]-4-carboxylic acid analog (10) | E. coli | - | 20.7 ± 1.5 | [12] |

| Quinoline-2-carboxylic acid derivative (E11) | S. aureus | Strong inhibitory activity | - | [13] |

| Quinoline-2-carboxylic acid derivative (E17) | S. aureus | Strong inhibitory activity | - | [13] |

| Quinolinequinone (QQ2) | Clinically resistant Staphylococcus spp. | 1.22–9.76 | - | [14] |

| Quinolinequinone (QQ6) | Clinically resistant Staphylococcus spp. | 2.44–9.76 | - | [14] |

Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[9][15] Their mechanisms of action are often distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanism of Action

The anti-inflammatory effects of certain quinoline carboxylic acids are attributed to the downregulation of T-cell function.[15] Some derivatives have also been shown to inhibit the production of pro-inflammatory mediators.[2] For instance, quinoline-4-carboxylic acid has been observed to exert anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[9][10] It is speculated that this may occur through the inhibition of the NF-κB signaling pathway.[10]

Antiviral Activity

The antiviral potential of quinoline carboxylic acids has been increasingly recognized, with some derivatives showing broad-spectrum activity against various RNA and DNA viruses.[5][16]

Mechanism of Action: Host-Targeting Inhibition of DHODH

A key mechanism for the antiviral activity of many quinoline carboxylic acid derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[2][5][16] Viruses are highly dependent on the host cell's machinery for their replication. By targeting a host enzyme essential for pyrimidine biosynthesis, these compounds can effectively inhibit viral replication with a potentially lower risk of developing viral resistance compared to drugs that target viral proteins.[5][17] Inhibition of DHODH leads to a depletion of the nucleotide pool required for viral DNA and RNA synthesis.[2][16]

Experimental Protocols

Synthesis of Quinoline Carboxylic Acids

A common method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction, which involves a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid.[18]

General Procedure for Doebner Reaction:

-

A mixture of the substituted aniline (1 mmol), substituted benzaldehyde (B42025) (1 mmol), and pyruvic acid (1.2 mmol) is prepared in a suitable solvent such as ethanol (B145695).

-

The reaction mixture is refluxed for a specified period (e.g., 3-4 hours).

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried to yield the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the test quinoline carboxylic acid derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: The quinoline carboxylic acid derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Quinoline carboxylic acids represent a versatile and highly promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, often mediated by well-defined mechanisms of action such as the inhibition of DHODH and DNA gyrase, underscores their therapeutic potential. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and more potent quinoline carboxylic acid-based drugs to address a range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijmphs.com [ijmphs.com]

- 5. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

7-Bromoquinoline-4-carboxylic Acid: A Versatile Scaffold for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinoline-4-carboxylic acid has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the development of novel therapeutic agents and advanced functional materials. Its unique structural features, comprising a quinoline (B57606) core, a reactive bromine atom, and a carboxylic acid handle, enable a wide array of chemical modifications. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological significance of its derivatives, with a particular focus on their role as enzyme inhibitors.

Introduction

The quinoline scaffold is a prominent heterocycle in medicinal chemistry, found in numerous natural products and synthetic drugs. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 4-position of the quinoline ring system endows this compound with exceptional versatility as a synthetic intermediate. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amino substituents. The carboxylic acid moiety provides a site for amide bond formation, esterification, or can act as a key pharmacophoric element, for instance, by mimicking a phosphate (B84403) group to interact with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 252.07 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Commercially available |

| Melting Point | >300 °C | Commercially available |

| Solubility | Soluble in DMSO and DMF | Commercially available |

Synthesis of this compound

The synthesis of the quinoline-4-carboxylic acid core can be achieved through classic named reactions such as the Doebner-von Miller reaction or the Pfitzinger reaction. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or isatins with carbonyl compounds, respectively. For the synthesis of this compound, a common starting material would be 3-bromoaniline.

Synthetic Transformations of this compound

The reactivity of the bromine and carboxylic acid functionalities allows for a multitude of synthetic transformations, making this compound a valuable building block. Key reactions include palladium-catalyzed cross-coupling reactions at the 7-position and modifications of the carboxylic acid group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction facilitates the formation of a C-C bond between the quinoline core and a variety of aryl or heteroaryl groups.

Caption: Suzuki coupling of this compound.

The Sonogashira coupling enables the introduction of alkyne moieties at the 7-position, which can serve as versatile handles for further transformations.

Caption: Sonogashira coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 7-aminoquinoline (B1265446) derivatives.

Caption: Buchwald-Hartwig amination of this compound.

Modification of the Carboxylic Acid Group

The carboxylic acid at the 4-position is readily converted into esters, amides, and other derivatives using standard organic chemistry techniques. This allows for the fine-tuning of physicochemical properties such as solubility and cell permeability, as well as for the introduction of additional pharmacophoric features.

Experimental Protocols

The following are representative experimental protocols for the key transformations of this compound.

General Suzuki Coupling Protocol

To a solution of this compound (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water are added the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is worked up by extraction and purified by column chromatography to afford the desired 7-aryl-quinoline-4-carboxylic acid.

General Sonogashira Coupling Protocol

In a reaction vessel, this compound (1.0 equiv), a terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv) are dissolved in a suitable solvent, for example, a mixture of THF and triethylamine. The mixture is degassed and stirred at an appropriate temperature under an inert atmosphere. Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods to yield the 7-alkynyl-quinoline-4-carboxylic acid.

General Buchwald-Hartwig Amination Protocol

A mixture of this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 0.04-0.1 equiv), and a base such as NaOtBu or Cs₂CO₃ (1.5-2.5 equiv) is prepared in an anhydrous, aprotic solvent like toluene (B28343) or dioxane. The reaction is heated under an inert atmosphere until completion. The crude product is then purified by chromatography to give the 7-amino-quinoline-4-carboxylic acid derivative.

Applications in Drug Discovery: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Derivatives of quinoline-4-carboxylic acid have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] This mechanism of action makes DHODH an attractive target for the development of anticancer and antiviral agents.[1]

Quantitative Structure-Activity Relationship (SAR)

A number of 7-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their DHODH inhibitory activity. The data in Table 2 highlights the potent activity of several analogs.

| Compound | R Group at 7-position | DHODH IC₅₀ (nM) | Reference |

| 1 | 4-fluorophenyl | 43.5 ± 2.5 | [1] |

| 2 | 3-pyridyl | 26.2 ± 1.8 | [1] |

| 3 | 4-pyridyl | 9.71 ± 1.4 | [1] |

| 4 | 2-pyridyl | >10,000 | [1] |

| 5 | 4-(trifluoromethyl)phenyl | 31.6 ± 3.1 | [1] |

Signaling Pathway

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the pyrimidine biosynthesis pathway, leading to a reduction in the cellular pool of pyrimidines. This, in turn, affects DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 7-substituted quinoline-4-carboxylic acid derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides access to a diverse array of derivatives with significant potential in drug discovery and materials science. The demonstrated efficacy of its derivatives as potent inhibitors of DHODH underscores the importance of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis, reactivity, and applications of this compound, intended to facilitate further research and innovation in the field.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 7-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline (B57606) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Within this class of compounds, 7-Bromoquinoline-4-carboxylic acid has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its strategic bromine substitution at the 7-position provides a reactive handle for a variety of cross-coupling reactions, enabling extensive structural diversification. Coupled with the inherent biological relevance of the quinoline-4-carboxylic acid core, this molecule serves as a powerful platform for the development of potent and selective inhibitors of key enzymes implicated in cancer, viral infections, and other diseases. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its use in the development of inhibitors for Dihydroorotate (B8406146) Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

Synthetic Utility of this compound

This compound is a readily available building block that offers multiple avenues for chemical modification. The two primary sites for derivatization are the carboxylic acid at the 4-position and the bromo group at the 7-position.

-

Modification of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a wide array of functional groups, most notably amides and esters. This is a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Amide coupling reactions with various amines are commonly employed to introduce diverse substituents that can form key interactions with the target protein.

-

Functionalization at the 7-Position: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space that can be explored from this starting material. This strategic functionalization is often key to enhancing potency and selectivity for the target enzyme.

Application in the Development of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and viruses.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[1] The quinoline-4-carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition.[1][2]

Mechanism of Action and Signaling Pathway

DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines.[3] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives disrupt this pathway, leading to a reduction in the nucleotides required for DNA and RNA synthesis. This mechanism is particularly effective in cancer cells and virus-infected cells, which have a high demand for pyrimidines.[1][4]

Quantitative Data for DHODH Inhibitors

The following table summarizes the inhibitory activity of representative quinoline-4-carboxylic acid derivatives against human DHODH (hDHODH).

| Compound ID | R Group at 7-position | IC₅₀ (nM) for hDHODH | Reference |

| Brequinar | H | 5.2 | [5] |

| Analog 41 | Substituted Phenyl | 9.71 ± 1.4 | [1][2] |

| Analog 43 | Substituted Phenyl | 26.2 ± 1.8 | [1][2] |

| hDHODH-IN-5 | Not Specified | 910 | [5] |

| BAY 2402234 | Not Specified | 1.2 | [6] |

| ASLAN003 | Not Specified | 35 | [5] |

Experimental Protocol: DHODH Enzyme Inhibition Assay

The inhibitory activity of compounds against DHODH can be determined using a spectrophotometric assay that monitors the reduction of a dye.[6][7][8]

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

-

In a 96-well plate, add the test compound at various concentrations. Include a DMSO vehicle control.

-

Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the DCIP solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Application in the Development of Sirtuin 3 (SIRT3) Inhibitors

Sirtuin 3 (SIRT3) is a major mitochondrial NAD⁺-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.[1] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[9] Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3.

Mechanism of Action and Signaling Pathway

SIRT3 deacetylates and activates a number of mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1] It also plays a role in reducing oxidative stress by deacetylating and activating antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2).[1] In some cancers, SIRT3 acts as a tumor suppressor by promoting efficient oxidative metabolism and reducing reactive oxygen species (ROS).[10] However, in other contexts, it can promote tumor growth. The inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives can modulate these metabolic pathways and impact cancer cell survival. A key mechanism involves the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α), a transcription factor that promotes glycolysis, when SIRT3 is inhibited.[10]

Quantitative Data for SIRT3 Inhibitors

The following table presents the inhibitory activity of representative 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives against SIRT3.

| Compound ID | R Group on Amide | IC₅₀ (µM) for SIRT3 | Selectivity vs SIRT1 (IC₅₀ µM) | Selectivity vs SIRT2 (IC₅₀ µM) | Reference |

| P6 | 4-(dimethylamino)phenyl | 7.2 | 32.6 | 33.5 | [11] |

| S18 | 4-fluorophenyl | 0.53 | >100 | >100 | [12] |

| S26 | 4-chlorophenyl | 1.86 | >100 | >100 | [12] |

| S27 | 4-bromophenyl | 5.06 | >100 | >100 | [12] |

| T5 | 3,4-difluorophenyl | 2.88 | >100 | >100 | [12] |

Experimental Protocol: SIRT3 Fluorogenic Assay

The activity of SIRT3 and the potency of its inhibitors can be measured using a fluorogenic assay.[13][14][15]

Materials:

-

Recombinant human SIRT3 enzyme

-

SIRT3 Assay Buffer

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore and a quencher)

-

NAD⁺

-

Developer solution

-

Test compounds dissolved in DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

In a black 96-well plate, add the SIRT3 assay buffer, fluorogenic substrate, and NAD⁺ to each well.

-

Add the test compound at various concentrations. Include a DMSO vehicle control.

-

Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 45-60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and adaptable scaffold in modern medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse compound libraries, which are essential for structure-activity relationship (SAR) studies. The successful development of potent DHODH and SIRT3 inhibitors based on this core structure underscores its potential in oncology and virology. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives to enhance their clinical translatability. Moreover, the exploration of this versatile scaffold against other emerging biological targets holds significant promise for the discovery of new therapeutic agents to address unmet medical needs. The strategic use of this compound will undoubtedly continue to fuel innovation in drug discovery and development.

References

- 1. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance [frontiersin.org]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The role of SIRT3 in regulating cancer cell metabolism | springermedicine.com [springermedicine.com]

- 10. SIRT3 opposes reprogramming of cancer cell metabolism through HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]

- 14. abcam.com [abcam.com]

- 15. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to 7-Bromoquinoline-4-carboxylic Acid: Discovery and History

This technical guide provides a comprehensive overview of 7-Bromoquinoline-4-carboxylic acid, with a focus on its historical context, synthesis, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated derivative of quinoline-4-carboxylic acid. The quinoline (B57606) scaffold itself is a fundamental heterocyclic aromatic compound first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] The introduction of a bromine atom and a carboxylic acid group to the quinoline core creates a versatile chemical intermediate. While primarily utilized in chemical synthesis, its structural similarity to other quinoline-based compounds suggests potential applications in medicinal chemistry.[2]

Historical Context of Synthesis

The Doebner Reaction: Discovered by Oskar Doebner in 1887, this reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3]

The Pfitzinger Reaction: Wilhelm Pfitzinger, in 1886, described the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids.[4] This method has become a cornerstone for the synthesis of this class of compounds.

Given that this compound can be synthesized from 3-bromoaniline (B18343) (for a Doebner-type synthesis) or 6-bromoisatin (B21408) (for a Pfitzinger-type synthesis), its conceptual discovery is intrinsically linked to these foundational reactions in heterocyclic chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | [5] |

| Molecular Weight | 252.07 g/mol | [6] |

| CAS Number | 31009-04-8 | [6] |

| Appearance | Solid | [2] |

| SMILES | O=C(O)c1cncc2cc(Br)ccc12 | [6] |

| InChIKey | ZIFXOUMGHUOZED-UHFFFAOYSA-N | [7] |

Experimental Protocols: Synthesis of this compound

While the specific historical first synthesis is not documented, a modern and detailed experimental protocol for the synthesis of this compound can be derived from contemporary patent literature, employing a Pfitzinger-type reaction.

Reaction: Pfitzinger-type synthesis of this compound from 6-Bromoisatin and Pyruvic Acid.

Materials:

-

6-Bromoisatin

-

Pyruvic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Nitrobenzene

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Step 1: Synthesis of 7-Bromo-2,4-quinolinedicarboxylic Acid

-

In a round-bottom flask, mix 6-bromoisatin with a 15% aqueous solution of sodium hydroxide and pyruvic acid.

-

Heat the mixture to 100°C and maintain this temperature for 3 hours with continuous stirring.

-

After 3 hours, cool the reaction mixture to 0°C in an ice bath.

-

Dilute the cooled mixture with water, followed by the careful addition of concentrated hydrochloric acid until the solution is acidic, leading to the precipitation of a solid.

-

Collect the solid precipitate by suction filtration, wash it thoroughly with water, and dry it to obtain 7-bromo-2,4-quinolinedicarboxylic acid.

-

-

Step 2: Decarboxylation to this compound

-

The intermediate, 7-bromo-2,4-quinolinedicarboxylic acid, is then subjected to decarboxylation. While the patent does not specify the exact conditions for this step for this particular synthesis, a common method involves heating the dicarboxylic acid, sometimes in the presence of a high-boiling solvent like nitrobenzene, to induce the loss of the carboxylic acid group at the 2-position.

-

Experimental Workflow Diagram:

Biological Activity and Signaling Pathways

Despite its availability as a chemical reagent, there is a notable lack of published research on the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. While the broader class of quinoline carboxylic acids has been extensively studied for various therapeutic applications, including antimicrobial and anticancer activities, the specific biological targets and cellular effects of the 7-bromo substituted variant remain uncharacterized in the scientific literature. A structurally related compound, 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported as an antimicrobial agent active against Gram-negative bacteria. However, this is a distinct chemical entity, and its biological activity cannot be directly extrapolated to this compound.

Due to the absence of this critical information, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Conclusion

This compound is a synthetic organic compound with a history rooted in the foundational discoveries of quinoline synthesis by Doebner and Pfitzinger in the late 19th century. While a precise date and discoverer for this specific molecule are not documented, its synthesis is readily achievable through modern adaptations of these classic reactions. Its primary role to date appears to be as a building block in chemical synthesis. A significant gap exists in the scientific literature regarding its biological properties and potential therapeutic applications. Further research is warranted to explore the bioactivity of this compound and to elucidate any potential mechanisms of action and involvement in cellular signaling pathways. Such studies would be crucial in determining if this compound or its derivatives could be valuable leads in future drug discovery efforts.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. iipseries.org [iipseries.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromoquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2] The incorporation of a bromine atom at the 7-position of the quinoline (B57606) ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 7-bromoquinoline-4-carboxylic acid a key intermediate in the synthesis of novel therapeutic agents. These derivatives have shown potential as inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase and as selective antiproliferative agents against various cancer cell lines.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, primarily focusing on two classical and versatile methods: the Pfitzinger reaction and the Doebner reaction.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through well-established named reactions in heterocyclic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring.

Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust method for the synthesis of substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of an isatin (B1672199) or its derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] For the synthesis of this compound, 5-bromoisatin (B120047) would be the key starting material.

Reaction Mechanism:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (an isatinate).[1] This is followed by condensation of the aniline (B41778) moiety of the intermediate with the carbonyl group of the second reactant to form an imine (Schiff base).[1] Tautomerization to an enamine, subsequent intramolecular cyclization, and dehydration yield the final aromatic quinoline-4-carboxylic acid product.[1]

Doebner Reaction

The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3] To synthesize the target compound, 3-bromoaniline (B18343) would be the appropriate aromatic amine. While the classical Doebner reaction can sometimes result in low yields, especially with electron-withdrawing groups on the aniline, modified procedures have been developed to improve efficiency.[3]

Reaction Mechanism:

The mechanism of the Doebner reaction is thought to begin with the formation of an N-arylimine (Schiff base) from the condensation of the aniline and the aldehyde.[3] This is followed by a Michael-type addition of the enol of pyruvic acid to the imine. An intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation of the dihydroquinoline intermediate leads to the final quinoline product.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound derivatives. Researchers should optimize these conditions based on the specific substrates and desired scale.

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is adapted from general Pfitzinger reaction procedures.[1][4]

Materials:

-

5-Bromoisatin

-

Pyruvic acid (or other suitable carbonyl compound)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5-bromoisatin. The mixture will typically change color as the isatin ring opens. Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of bromo-isatinic acid.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of the carbonyl compound (e.g., pyruvic acid) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into cold water. If any solid impurities are present, they should be filtered off. Acidify the aqueous solution with hydrochloric acid or acetic acid until precipitation of the product is complete.

-

Isolation and Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.